N-[3-(2-tert-butylphenoxy)propyl]-2-methylpropan-2-amine
Description
N-[3-(2-tert-butylphenoxy)propyl]-2-methylpropan-2-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tert-butylphenoxy group attached to a propyl chain, which is further connected to a 2-methylpropan-2-amine moiety. The presence of the tert-butyl group imparts steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
N-[3-(2-tert-butylphenoxy)propyl]-2-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-16(2,3)14-10-7-8-11-15(14)19-13-9-12-18-17(4,5)6/h7-8,10-11,18H,9,12-13H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLHGPGDZFSGJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCCNC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-tert-butylphenoxy)propyl]-2-methylpropan-2-amine typically involves the reaction of 2-tert-butylphenol with an appropriate alkylating agent to form the tert-butylphenoxypropyl intermediate. This intermediate is then reacted with 2-methylpropan-2-amine under suitable conditions to yield the final product. Common reagents used in these reactions include alkyl halides, bases, and solvents such as dichloromethane or ethanol. The reaction conditions often involve heating and stirring to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-tert-butylphenoxy)propyl]-2-methylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions like refluxing.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted phenoxypropyl derivatives .
Scientific Research Applications
N-[3-(2-tert-butylphenoxy)propyl]-2-methylpropan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying molecular interactions.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor or modulator of specific biological targets.
Industry: Utilized in the development of specialty chemicals, polymers, and materials with unique properties
Mechanism of Action
The mechanism of action of N-[3-(2-tert-butylphenoxy)propyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylphenoxy group can bind to hydrophobic pockets within proteins, while the amine moiety can form hydrogen bonds or ionic interactions with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects. The compound may also influence signaling pathways and cellular processes through its binding to specific receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-tert-butylphenoxy)propyl]cyclopropanamine
- 1-[3-(2-tert-butylphenoxy)propyl]pyrrolidine
- 4-[3-(2-tert-butylphenoxy)propyl]morpholine
Uniqueness
N-[3-(2-tert-butylphenoxy)propyl]-2-methylpropan-2-amine is unique due to its specific structural features, such as the presence of both a tert-butylphenoxy group and a 2-methylpropan-2-amine moiety. This combination imparts distinct steric and electronic properties, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
